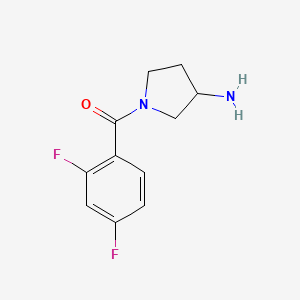

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine

描述

属性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-7-1-2-9(10(13)5-7)11(16)15-4-3-8(14)6-15/h1-2,5,8H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCSLSBZNLRFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The primary synthetic strategy for this compound involves the formation of an amide bond between 2,4-difluorobenzoyl chloride and pyrrolidin-3-amine. This reaction is typically conducted under controlled conditions to optimize yield and purity.

Key reaction parameters include:

- Reagents: 2,4-Difluorobenzoyl chloride and pyrrolidin-3-amine.

- Base: Triethylamine or other non-nucleophilic bases to neutralize hydrochloric acid formed during the reaction.

- Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Maintained between 0°C to 25°C to control reaction rate and minimize side reactions.

- Purification: Post-reaction, purification is achieved via recrystallization or column chromatography to isolate the target compound with high purity.

This method is straightforward and widely adopted for laboratory-scale synthesis due to its efficiency and reproducibility.

Industrial Production Considerations

For industrial-scale synthesis, the above reaction scheme is adapted with process optimizations:

- Scale-up: Larger reaction vessels with precise temperature and stirring control.

- Automated Systems: Use of automated dosing and monitoring equipment to maintain consistent reaction parameters.

- Purification: Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to ensure batch-to-batch consistency.

- Yield Optimization: Reaction conditions are fine-tuned to maximize yield and minimize impurities, often by adjusting solvent ratios, base equivalents, and reaction time.

These modifications ensure efficient, cost-effective, and scalable production of this compound suitable for pharmaceutical or industrial applications.

Reaction Mechanism Insights

The amide bond formation proceeds via nucleophilic acyl substitution:

- The lone pair on the nitrogen of pyrrolidin-3-amine attacks the electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride.

- This forms a tetrahedral intermediate, which collapses with the departure of chloride ion.

- Triethylamine scavenges the released hydrochloric acid, preventing protonation of the amine and driving the reaction forward.

- The product, this compound, is formed after workup and purification.

The presence of fluorine atoms on the benzoyl ring influences the electrophilicity of the acyl chloride, enhancing reactivity and stability of the resulting amide.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 2,4-Difluorobenzoyl chloride, pyrrolidin-3-amine | High purity reagents recommended |

| Base | Triethylamine (1.1 equivalents) | Neutralizes HCl formed during reaction |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous solvents preferred |

| Temperature | 0–25°C | Low temperature to control reaction rate |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | Ensures high purity product |

| Yield | Typically 70–90% | Dependent on reaction scale and conditions |

Additional Synthetic Approaches and Related Chemistry

While the direct acylation of pyrrolidin-3-amine with 2,4-difluorobenzoyl chloride is the most common method, alternative approaches exist in the broader context of related pyrrolidine and fluorinated benzoyl derivatives synthesis:

- Cross-coupling reactions: For biphenyl or pyrrole derivatives bearing fluorine substituents, metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed to construct complex scaffolds, although less relevant for this specific amide compound.

- Carbonyl activation alternatives: Use of carbonyl-activating agents such as 1,1'-carbonyldiimidazole (CDI) can facilitate amide bond formation under milder conditions, avoiding the use of acid chlorides.

- Nucleophilic substitution at fluorine sites: The fluorine atoms in the 2,4-difluorobenzoyl moiety can undergo substitution by nucleophiles under specific conditions, enabling derivatization of the compound for further functionalization.

These methods provide avenues for structural diversification but are generally secondary to the primary amide formation route for synthesizing this compound.

Research Findings and Analytical Characterization

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR spectra confirm the structural integrity, fluorine substitution pattern, and the pyrrolidine ring environment.

- Mass Spectrometry (MS): LC-MS or HRMS verifies the molecular weight and purity.

- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretching vibrations appear around 1650–1700 cm$$^{-1}$$, confirming amide bond formation.

- Chromatographic Purity: HPLC or column chromatography profiles ensure the absence of starting materials and by-products.

Impact of Fluorine Substitution

- Fluorine atoms enhance lipophilicity and metabolic stability due to their electronegativity and small size.

- The 2,4-difluorobenzoyl group modulates the electronic environment of the amide, influencing reactivity and physicochemical properties such as solubility and crystallinity.

化学反应分析

Types of Reactions

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

科学研究应用

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Substituent Variations on the Benzoyl Group

Compounds 5a–5l () share the pyrrolidin-3-amine core but differ in benzoyl substituents:

- 5a : 2,4-Difluorobenzoyl

- 5b : 2,6-Difluorobenzoyl

- 5c : 2-Chloro-6-fluorobenzoyl

- 5d : 3-Fluorobenzoyl

Key Observations :

- Steric Considerations : The 2,6-difluoro analog (5b ) introduces steric bulk, which may reduce conformational flexibility or hinder interactions in sterically sensitive targets.

Pyrrolidine vs. Piperidine Derivatives

describes 4-(2,4-difluorobenzoyl)-piperidine hydrochloride , a six-membered ring analog.

- Amine Positioning : The 3-amine in pyrrolidine vs. 4-amine in piperidine may influence hydrogen-bonding interactions with biological targets.

Fluorine vs. Chlorine Substituents

LY2389575 (), an mGlu receptor modulator, replaces fluorine with chlorine in its dichlorobenzyl group.

Stereochemical Variations

highlights (3R)-1-(2-fluoro-3-methylbenzyl)pyrrolidin-3-amine , emphasizing stereochemistry.

- Chirality: The (R)-configuration in vs. the non-specified stereochemistry in 5a could lead to divergent biological activities, as enantiomers often exhibit distinct target affinities .

Antibacterial Activity

Quinoxaline-pyrrolidine derivatives () with fluorophenyl substituents demonstrate antibacterial properties.

Enzyme Inhibition

The 2,4-difluorobenzoyl group in 5a is structurally similar to the cPLA2β inhibitor in , which features a 2,4-difluorobenzoyl-benzoyl hybrid.

生物活性

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields based on available research findings.

Overview of the Compound

This compound belongs to a class of pyrrolidine derivatives that have shown promise in pharmacological applications. The presence of fluorine atoms and the pyrrolidine structure may influence its interaction with biological targets, making it a candidate for therapeutic development.

The precise mechanism of action for this compound is not fully elucidated; however, pyrrolidine derivatives typically exhibit diverse biological activities through various biochemical pathways. These may include:

- Inhibition of Enzymatic Activity : Many pyrrolidine compounds act as inhibitors for specific enzymes, which can lead to altered metabolic pathways.

- Modulation of Receptor Activity : Compounds in this class may interact with neurotransmitter or hormone receptors, influencing physiological responses.

- Induction of Autophagy : Some studies suggest that related compounds can induce autophagy in macrophages, a critical process for cellular homeostasis and response to stressors .

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens.

- Anti-cancer Properties : Related compounds have shown efficacy against different cancer cell lines, indicating potential anti-cancer activity .

- Neuroprotective Effects : Some studies propose that pyrrolidine derivatives may protect neuronal cells from apoptosis, thereby offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of related pyrrolidine compounds on renal cancer cell lines. The results indicated significant growth inhibition, with IC50 values suggesting that these compounds could be developed as effective anti-cancer agents .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 12c | 5 | Renal Cancer |

| 12f | 7 | Renal Cancer |

| 11 | 10 | Renal Cancer |

Case Study 2: Autophagy Induction

Research demonstrated that certain pyrrolidine derivatives could induce autophagy in macrophages through the modulation of phospholipase A2 activity. This pathway is crucial for cellular defense mechanisms against infections and stress .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be thoroughly characterized. However, the introduction of heteroatoms like fluorine is known to affect the solubility and bioavailability of compounds. Studies suggest that modifications can lead to enhanced absorption and reduced toxicity profiles in drug candidates.

常见问题

Q. What are the common synthetic routes for 1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine, and what key reaction parameters influence yield?

The synthesis typically involves amide bond formation between pyrrolidin-3-amine and 2,4-difluorobenzoyl chloride. Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and the use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts. Multi-step purification via column chromatography or recrystallization is often required to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying fluorine substitution patterns (e.g., NMR) and the pyrrolidine backbone ( and NMR). Mass spectrometry (LCMS/HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm) .

Q. How does the presence of fluorine atoms impact the compound’s physicochemical properties?

Fluorine atoms enhance lipophilicity and metabolic stability due to their electronegativity and small atomic radius. The 2,4-difluorobenzoyl group may influence solubility and crystallinity, requiring careful solvent selection during synthesis. Fluorine’s inductive effects also modulate the electron density of the pyrrolidine ring, affecting reactivity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in amide bond formation. Quantum mechanical simulations (e.g., Gaussian) assess the stability of intermediates, while molecular dynamics explore solvent effects. These methods reduce trial-and-error experimentation and guide catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

- Validate purity via HPLC (>95%) and elemental analysis.

- Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays).

- Compare results under standardized protocols (e.g., IC measurements at fixed ATP concentrations) .

Q. What in vitro methodologies are suitable for studying the compound’s interaction with biological targets?

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors.

- Cellular uptake studies : Use radiolabeled (e.g., ) analogs to track intracellular accumulation .

Q. How can researchers design derivatives to enhance the compound’s selectivity for specific enzymes?

Structure-activity relationship (SAR) studies should focus on:

- Modifying the benzoyl group’s substituents (e.g., adding electron-withdrawing groups).

- Introducing steric hindrance near the pyrrolidine nitrogen to reduce off-target interactions.

- Co-crystallization with target enzymes (X-ray crystallography) to identify key binding motifs .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and stoichiometry .

- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm structural assignments .

- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。